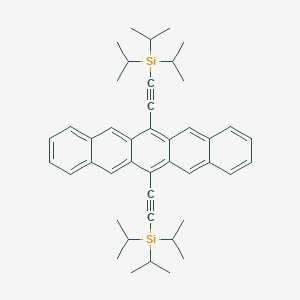

6,13-Bis(triisopropylsilylethynyl)pentacene

Beschreibung

Eigenschaften

IUPAC Name |

tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZQNTNMBORAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573717 | |

| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373596-08-8 | |

| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,13-Bis(triisopropylsilylethynyl)pentacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,13-Bis(triisopropylsilylethynyl)pentacene fundamental properties

An In-depth Technical Guide on the Core Properties of 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as TIPS-pentacene, is a functionalized pentacene derivative that has garnered significant attention in the field of organic electronics. The introduction of bulky triisopropylsilylethynyl (TIPS) side groups enhances the solubility and stability of the pentacene core, making it suitable for solution-based processing techniques.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of TIPS-pentacene, including its structural, electronic, and optical characteristics, along with detailed experimental protocols for its synthesis, thin-film fabrication, and characterization.

Molecular and Crystal Structure

TIPS-pentacene exhibits a face-to-face π–π stacking arrangement in its crystal structure, which is a departure from the herringbone arrangement of pristine pentacene.[2] This molecular packing is crucial for its electronic properties. The bulky TIPS groups play a significant role in dictating the crystal structure, leading to a flattening of the acene backbone stacking.[3] The material is known to exhibit polymorphism, with different crystal structures (polymorphs) being accessible depending on the processing conditions. These polymorphs can have distinct molecular packing and, consequently, different charge transport properties.[4]

The crystal structure of TIPS-pentacene is triclinic.[1] The unit cell parameters for a common polymorph are summarized in the table below.

Table 1: Crystallographic Data for TIPS-Pentacene

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1][5] |

| a | 7.565 Å | [1][5] |

| b | 7.750 Å | [1][5] |

| c | 16.835 Å | [1][5] |

| α | 89.15° | [1][5] |

| β | 78.42° | [1][5] |

| γ | 83.63° | [1][5] |

| Inter-planar spacing (powdered sample) | 3.43 Å | [1] |

Electronic Properties

TIPS-pentacene is a p-type organic semiconductor, meaning it primarily conducts positive charge carriers (holes).[6] Its electronic properties, particularly charge carrier mobility, are highly dependent on the crystalline orientation and film morphology.[1] The highest mobility is generally observed when the charge transport is aligned with the direction of π-π stacking.

Table 2: Key Electronic Properties of TIPS-Pentacene

| Property | Value | Conditions/Notes | Reference |

| Charge Carrier Mobility (μ) | > 1 cm²/Vs | Solution-processed OTFTs | [5] |

| 1.215 cm²/Vs | Bar-coated TIPS-pentacene/PS blend | [7] | |

| ~0.92 cm²/Vs | Top-contact OFETs, drop-cast from toluene | [6] | |

| 0.1 - 0.6 cm²/Vs | Dip-coated from chlorobenzene | [5] | |

| 0.05 - 0.2 cm²/Vs | Spin-cast from chlorobenzene | [5] | |

| Current On/Off Ratio | > 10⁷ | Solution-processed OTFTs | [5] |

| Subthreshold Slope | < 0.3 V/decade | Solution-processed OTFTs | [5] |

| Triplet State Excitation Energy (ET) | 7940 ± 1200 cm⁻¹ (0.98 eV) | Determined by photoacoustic calorimetry in dilute solution | [8] |

| ~6330 cm⁻¹ (0.78 eV) | Reported from phosphorescence measurements | [8] |

The lowest unoccupied molecular orbital (LUMO) is primarily located on the acene unit of the molecule.[2] Blending TIPS-pentacene with insulating polymers like polystyrene (PS) or poly(triarylamine) (PTAA) has been shown to improve film morphology and enhance charge carrier mobility.[7][9]

Optical Properties

TIPS-pentacene exhibits distinct absorption and emission properties in the visible region of the electromagnetic spectrum. The absorption spectrum is characterized by several peaks, with the most prominent one corresponding to the π-π* transition.[1]

Table 3: Optical Properties of TIPS-Pentacene

| Property | Value | Conditions/Notes | Reference |

| Absorption Maxima (λmax) | 643 nm | In solution | [1] |

| ~660 nm | Thin film | [10] | |

| Absorption Range | 300 - 643 nm | In solution | [1] |

| Optical Band Gap (Eg) | 1.87 eV | Unirradiated thin film | [11][12] |

| 1.50 eV | After 300 kGy gamma irradiation | [11][12] | |

| 1.72 eV | Common reported value for thin films | [11] | |

| Optical Transmittance | ~70% | Unirradiated thin film in the visible region | [11][12] |

| ~55% | After 300 kGy gamma irradiation | [11][12] | |

| Singlet Excitation Energy | 1.92 eV | In 2-methyltetrahydrofuran | [8] |

The optical properties of TIPS-pentacene thin films can be influenced by factors such as film thickness, substrate, and exposure to radiation.[11][12] For instance, gamma irradiation has been shown to decrease the optical bandgap and transmittance of TIPS-pentacene thin films.[11][12]

Thermal Properties

TIPS-pentacene demonstrates good thermal stability, which is an important characteristic for device fabrication and operation.

Table 4: Thermal Properties of TIPS-Pentacene

| Property | Value | Method | Reference |

| Decomposition Temperature | 412 °C | Thermogravimetric Analysis (TGA) | [1] |

| Melting Point | 263 °C | Differential Scanning Calorimetry (DSC) | [1] |

| High Thermal Stability Range | 50 - 350 °C | Thermogravimetric Analysis (TGA) | [1] |

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common approach involves the reaction of 6,13-pentacenequinone with triisopropylsilylacetylene. A detailed, standardized protocol can be found in the literature.[8] Derivatives of TIPS-pentacene can also be synthesized by modifying the pentacene core or the silyl side groups.[13][14]

Thin-Film Fabrication

The solubility of TIPS-pentacene in common organic solvents like toluene, chloroform, and chlorobenzene allows for the use of various solution-based deposition techniques.[6]

a) Spin Coating:

-

Prepare a solution of TIPS-pentacene in a suitable solvent (e.g., 1.0 wt% in toluene).[12]

-

Clean the substrate (e.g., glass, silicon wafer) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Dispense the TIPS-pentacene solution onto the substrate.

-

Spin the substrate at a specific speed (e.g., 1000 rpm for 20 seconds) to create a uniform thin film.[12] The film thickness and morphology can be controlled by varying the solution concentration and spin speed.

b) Drop Casting:

-

Prepare a solution of TIPS-pentacene (e.g., 10 mg/ml in toluene).[6]

-

Heat the substrate to a desired temperature (e.g., 50 °C).

-

Carefully drop a specific volume of the solution onto the substrate.

-

Allow the solvent to evaporate slowly in a controlled environment (e.g., under a petri dish cover) to promote crystallization.[6]

c) Solution Shearing/Bar Coating:

-

Prepare a TIPS-pentacene solution, often blended with a polymer like polystyrene (PS).[7][15]

-

Place the substrate on a heated stage.

-

Dispense the solution onto the substrate in front of a shearing blade or bar.

-

Move the blade or bar at a controlled speed across the substrate to deposit a uniform film. The film properties can be tuned by adjusting the coating speed, solution concentration, and substrate temperature.[7]

Characterization Techniques

a) Structural Characterization:

-

X-Ray Diffraction (XRD): Used to determine the crystal structure, molecular orientation, and inter-planar spacing of TIPS-pentacene films.[1][16]

-

Atomic Force Microscopy (AFM): Employed to visualize the surface morphology, grain size, and roughness of the thin films.[12]

b) Optical Characterization:

-

UV-Visible (UV-Vis) Spectroscopy: Used to measure the absorption and transmittance spectra of TIPS-pentacene solutions and thin films, from which the optical bandgap can be determined.[1][11]

c) Electronic Characterization:

-

Organic Field-Effect Transistor (OFET) Fabrication and Measurement:

-

Fabricate a transistor structure, typically with a bottom-gate, top-contact or bottom-contact configuration, using the prepared TIPS-pentacene film as the active layer.

-

Deposit source and drain electrodes (e.g., gold) onto the semiconductor layer.

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off ratio, and threshold voltage.[5][17]

-

Visualizations

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. tandfonline.com [tandfonline.com]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ossila.com [ossila.com]

- 7. Engineered molecular stacking crystallinity of bar-coated TIPS-pentacene/polystyrene films for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of TIPS-Pentacene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene), a key organic semiconductor utilized in a variety of electronic applications. This document details the prevalent synthetic route, purification methodologies, and includes experimental protocols and characterization data.

Introduction

TIPS-pentacene is a functionalized pentacene derivative designed to improve upon the solubility and stability of the parent pentacene molecule, while maintaining high charge carrier mobility.[1] These enhancements are achieved through the introduction of bulky triisopropylsilylethynyl (TIPS) groups at the 6 and 13 positions of the pentacene core. This guide will focus on the most common synthetic pathway, which commences from 6,13-pentacenedione.

Synthesis of TIPS-Pentacene

The most widely adopted synthetic strategy for TIPS-pentacene involves a two-step process: the initial synthesis of 6,13-pentacenedione, followed by the addition of triisopropylsilylethynyl groups and subsequent reduction to form the final product.

Synthesis of 6,13-Pentacenedione

The synthesis of the precursor, 6,13-pentacenedione, is typically achieved through a base-catalyzed aldol condensation reaction between phthalaldehyde and 1,4-cyclohexanedione.[2]

Experimental Protocol:

-

To a solution of o-phthalaldehyde and 1,4-cyclohexanedione in ethanol, a solution of aqueous sodium hydroxide is added slowly under an inert atmosphere (e.g., nitrogen).[2]

-

The reaction mixture is stirred at room temperature for several hours, during which a yellow solid, 6,13-pentacenedione, precipitates.[2]

-

The precipitate is collected by filtration, washed successively with ethanol, water, and methanol, and then dried under vacuum.[2]

Synthesis of this compound

The conversion of 6,13-pentacenedione to TIPS-pentacene involves the addition of two triisopropylsilylethynyl groups via a Grignard-type reaction, followed by a reduction step.

Experimental Protocol:

-

Triisopropylsilylacetylene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (e.g., 0 °C) under an inert atmosphere.[3]

-

An organolithium reagent, typically n-butyllithium in hexanes, is added dropwise to the solution to form lithium triisopropylacetylide.[3]

-

A suspension of 6,13-pentacenedione in anhydrous THF is then added to the freshly prepared lithium triisopropylacetylide solution.[3]

-

The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours) in the dark.[3]

-

The reaction is then quenched by the addition of an acidic solution (e.g., 10% HCl).[3]

-

The intermediate diol is not typically isolated but is directly reduced in situ. A reducing agent, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, is added to the reaction mixture.[2]

-

The final product, TIPS-pentacene, precipitates as a dark blue solid and is collected by filtration.[2]

Synthesis Pathway Diagram

Caption: A diagram illustrating the two-step synthesis of TIPS-pentacene from phthalaldehyde and 1,4-cyclohexanedione.

Purification of TIPS-Pentacene

The crude TIPS-pentacene product typically requires purification to achieve the high purity levels necessary for electronic device applications. The most common purification methods are column chromatography and recrystallization.

Column Chromatography

Column chromatography is an effective method for separating TIPS-pentacene from byproducts and unreacted starting materials.

Experimental Protocol:

-

A slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether) is packed into a chromatography column.

-

The crude TIPS-pentacene is dissolved in a minimum amount of a suitable solvent, such as dichloromethane (DCM) or toluene, and adsorbed onto a small amount of silica gel.

-

The solvent is removed under reduced pressure, and the dry, adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a solvent system of increasing polarity. A common eluent system is a gradient of dichloromethane in hexanes or petroleum ether.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure TIPS-pentacene.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified TIPS-pentacene.

Recrystallization

Recrystallization is another powerful technique for purifying TIPS-pentacene, particularly for removing minor impurities and obtaining highly crystalline material.

Experimental Protocol:

-

The crude TIPS-pentacene is dissolved in a minimum amount of a hot solvent in which it is highly soluble (e.g., toluene, chlorobenzene, or a mixture of solvents like mesitylene and anisole).[4]

-

The hot solution is filtered, if necessary, to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

The choice of solvent is critical for successful recrystallization. A dual-solvent system, where TIPS-pentacene is dissolved in a good solvent and a poorer solvent is added to induce precipitation, can also be effective.[4][5]

Purification Workflow Diagram

Caption: A workflow diagram outlining the common purification methods for crude TIPS-pentacene.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and characterization of TIPS-pentacene.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield | Reference |

| 6,13-Pentacenedione Synthesis | o-Phthalaldehyde, 1,4-Cyclohexanedione, NaOH | Ethanol | Room Temp. | 4 h | ~96% | [2] |

| TIPS-Pentacene Synthesis | 6,13-Pentacenedione, Triisopropylsilylacetylene, n-BuLi, SnCl2, HCl | THF | 0°C to RT | 24 h | Near quantitative (for similar functionalized pentacenes) | [1] |

Table 2: Characterization Data for Purified TIPS-Pentacene

| Property | Value | Method | Reference |

| Purity | >99% | HPLC | [6] |

| Appearance | Dark blue solid | Visual | [6] |

| Melting Point | ~259 °C | DSC | [6] |

| Molecular Weight | 639.07 g/mol | - | [6] |

| Solubility | Soluble in toluene, chlorobenzene, THF, etc. | - | [6] |

Conclusion

This technical guide has detailed the prevalent methods for the synthesis and purification of TIPS-pentacene. The described protocols for the two-step synthesis from 6,13-pentacenedione and subsequent purification by column chromatography or recrystallization provide a solid foundation for researchers in the field. The provided data and diagrams offer a clear and concise reference for the successful preparation of high-purity TIPS-pentacene for advanced electronic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Homogeneous Crystallization of Micro-DispensedTIPS-Pentacene Using a Two-Solvent System toEnable Printed Inverters on Foil Substrates [mdpi.com]

- 6. Optimization of 6,13Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) Organic Field Effect Transistor: Annealing Temperature and Solvent Effects [scirp.org]

Unraveling the Crystalline Landscape of TIPS-Pentacene: A Technical Guide to its Structure and Polymorphism

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

6,13-Bis(triisopropylsilylethynyl)pentacene, or TIPS-pentacene, is a cornerstone organic semiconductor renowned for its excellent solution processability, high charge carrier mobility, and environmental stability. These properties are intrinsically linked to its solid-state packing, making a thorough understanding of its crystal structure and polymorphic behavior paramount for the rational design and optimization of organic electronic devices. This technical guide provides a comprehensive overview of the crystallographic forms of TIPS-pentacene, detailing their structural parameters, methods of preparation, and the interplay between crystalline form and electronic properties.

The Polymorphic Nature of TIPS-Pentacene

TIPS-pentacene is known to exhibit polymorphism, the ability to exist in multiple distinct crystal structures. This phenomenon is a critical consideration in materials science, as different polymorphs of the same compound can display significantly different physical and electronic properties. To date, two principal polymorphs of TIPS-pentacene have been identified, commonly referred to as Form I and Form II.

Form I represents the low-temperature, thermodynamically stable phase, while Form II is the high-temperature phase. A reversible, solid-state phase transition between these two forms occurs at approximately 124-130°C.[1][2] This transition is associated with a conformational reorganization of the triisopropylsilyl (TIPS) side groups, which in turn affects the intermolecular arrangement of the pentacene cores.[1]

Crystallographic Data of TIPS-Pentacene Polymorphs

The structural parameters of the known polymorphs of TIPS-pentacene are summarized in the table below. The data for Form I corresponds to a triclinic crystal system. While the complete crystallographic data for Form II is not as readily available in the reviewed literature, its existence and the transition from Form I are well-documented.

| Parameter | Form I (Triclinic) |

| a | 7.565 Å[3] |

| b | 7.75 Å[3] |

| c | 16.865 Å[3] |

| α | 89.15°[3] |

| β | 78.42°[3] |

| γ | 86.66°[3] |

| Inter-planar spacing (d(001)) | ~16.8 Å[3] |

Note: The crystallographic data for Form II is not fully detailed in the available search results.

Structure-Property Relationships

The polymorphism of TIPS-pentacene has a direct impact on its electronic properties. The arrangement of the pentacene cores, particularly the degree of π-π stacking, dictates the efficiency of charge transport through the material. The bulky TIPS side groups play a crucial role in preventing the herringbone packing characteristic of unsubstituted pentacene, instead promoting a more favorable two-dimensional, slip-stacked arrangement that enhances electronic coupling.[3]

The choice of solvent and the use of polymer blends can significantly influence the crystallization process, leading to variations in crystal morphology, orientation, and potentially the polymorphic form.[4][5] For instance, solvents with higher boiling points, such as tetralin, can promote more distinct phase segregation and crystallization in polymer blends, leading to improved device performance.[4][5]

Experimental Protocols

The ability to selectively prepare specific polymorphs is essential for both fundamental studies and technological applications. The following sections outline general methodologies for the preparation of TIPS-pentacene thin films, which can be adapted to target different crystalline forms.

Solution-Based Deposition of TIPS-Pentacene Thin Films

1. Materials and Solution Preparation:

-

TIPS-pentacene: High-purity (>99%) TIPS-pentacene powder.

-

Solvents: Anhydrous toluene, chlorobenzene, or tetrahydrofuran are commonly used.[6]

-

Solution Concentration: Typically in the range of 2 mg/mL to 10 mg/mL.[7]

-

Preparation: Dissolve TIPS-pentacene in the chosen solvent, often with gentle heating (e.g., 60°C) and stirring to ensure complete dissolution. The solution should be filtered through a sub-micron filter (e.g., 0.2 µm PTFE) before use.[7]

2. Substrate Preparation:

-

Substrates (e.g., Si/SiO₂) should be meticulously cleaned using a sequence of sonication in detergent solution, deionized water, acetone, and isopropanol.

-

A surface treatment with adhesion promoters like hexamethyldisilazane (HMDS) or silane coupling agents is often employed to ensure uniform film formation.[6]

3. Deposition Techniques:

-

Drop Casting:

-

Place the cleaned substrate on a hot plate, optionally tilted at a slight angle to control solvent evaporation.[7]

-

Dispense a controlled volume of the TIPS-pentacene solution onto the substrate.

-

Cover the substrate (e.g., with a petri dish) to create a solvent-saturated atmosphere, promoting slow crystallization.[7]

-

The substrate temperature during casting can be controlled to influence crystal growth. For example, deposition at room temperature or 50°C tends to yield Form I.[1]

-

-

Spin Coating:

-

Dispense the TIPS-pentacene solution onto the center of the substrate.

-

Spin the substrate at a defined speed (e.g., 2000-2500 rpm) for a set duration (e.g., 60-120 seconds) to create a thin film.[6]

-

4. Thermal Annealing:

-

After deposition, the films are typically annealed to improve crystallinity and control the polymorphic form.

-

Annealing at temperatures below the phase transition temperature (e.g., 50°C, 80°C, 100°C, 120°C) can be used to refine the structure of Form I.[6]

-

To obtain Form II, annealing should be performed above the transition temperature, for instance, at 135°C.[1]

Visualizing Polymorphic Transformation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the study of TIPS-pentacene polymorphism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Solvent and polymer matrix effects on TIPS-pentacene/polymer blend organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of 6,13Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) Organic Field Effect Transistor: Annealing Temperature and Solvent Effects [scirp.org]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility and Solution Behavior of TIPS-Pentacene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,13-Bis(triisopropylsilylethynyl)pentacene, commonly known as TIPS-pentacene, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its molecular structure, featuring a pentacene core functionalized with bulky triisopropylsilylethynyl (TIPS) side groups, imparts both excellent charge transport properties and enhanced solubility in common organic solvents. This unique combination makes TIPS-pentacene amenable to solution-based processing techniques, such as spin-coating, drop-casting, and printing, which are crucial for the fabrication of low-cost, large-area, and flexible electronic devices.

This technical guide provides a comprehensive overview of the solubility and solution-state behavior of TIPS-pentacene. A thorough understanding of these properties is paramount for controlling film morphology, crystal structure, and ultimately, the performance of devices such as organic field-effect transistors (OFETs). This document details quantitative solubility data, experimental protocols for solution preparation and characterization, and the intricate interplay between solvent, concentration, and molecular aggregation that governs the formation of high-quality semiconductor thin films.

Solubility of TIPS-Pentacene

The bulky TIPS side groups significantly enhance the solubility of the pentacene core, which is otherwise notoriously insoluble.[1] This allows for the dissolution of TIPS-pentacene in a variety of common organic solvents. While precise saturation solubility data is not extensively reported in the literature, a compilation of reported solvents and concentrations used in experimental work provides valuable guidance for solution preparation.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility information for TIPS-pentacene in various organic solvents. It is important to note that many of the listed concentrations represent those used for specific experimental procedures and may not reflect the maximum solubility at a given temperature.

| Solvent | Concentration | Temperature (°C) | Notes |

| Toluene | 10 mg/mL[2] | 60 | Stock solution for drop-casting.[2] |

| Toluene | 0.2% (w/v)[1] | 60 | Solution for spin-coating.[1] |

| Toluene | 15 mg/mL[3] | 40 | Solution stirred for 24h for complete dissolution.[3] |

| Toluene | 2 mg/mL[2] | Room Temp. | Diluted solution for drop-casting.[2] |

| Chlorobenzene | 15 mg/mL[3] | 40 | Solution stirred for 24h for complete dissolution.[3] |

| Tetrahydrofuran (THF) | 15 mg/mL[3] | 40 | Solution stirred for 24h for complete dissolution.[3] |

| Anisole/Decane (91:9 wt%) | 2 wt.%[4] | Room Temp. | For dip-coating applications.[4] |

| Acetone | 0.16 wt.% | 23 | - |

| Chloroform | 12 mg/mL[5] | Not Specified | Standard concentration for precursor solutions.[5] |

| Dichlorobenzene | - | - | Listed as a suitable solvent.[2] |

| Xylene | - | - | Listed as a suitable solvent.[2] |

| Butylbenzene | - | - | Listed as a suitable solvent.[2] |

Caption: Solubility and common concentrations of TIPS-pentacene in various organic solvents.

Solution Behavior and Aggregation

The behavior of TIPS-pentacene in solution is complex and plays a critical role in the morphology and crystallinity of the resulting thin films. In solution, TIPS-pentacene molecules can exist as isolated species or form aggregates, and the equilibrium between these states is influenced by factors such as solvent, concentration, and temperature.

Molecular Aggregation

At higher concentrations, TIPS-pentacene molecules have a tendency to self-assemble into aggregates through π-π stacking interactions between the pentacene cores.[6] This aggregation is a crucial step in the nucleation and growth of crystalline domains during film formation. The choice of solvent significantly impacts the degree and nature of this aggregation. Solvents that are poorer for TIPS-pentacene can induce stronger aggregation, which can be beneficial for promoting crystallinity.[7]

Influence of Solvent on Crystal Growth

The solvent from which TIPS-pentacene is cast has a profound effect on the morphology of the resulting crystalline films. The evaporation rate of the solvent is a key parameter; slower evaporation generally leads to the formation of larger, more ordered crystals, which is beneficial for charge transport.[8] The interplay between solvent-solute interactions and solvent evaporation dynamics dictates the final film structure. For instance, using a binary solvent system can modulate these interactions and control the crystallization process to achieve highly aligned crystals.[7]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of TIPS-pentacene solutions.

Preparation of a Standard TIPS-Pentacene Solution

This protocol describes the preparation of a TIPS-pentacene solution in toluene, a commonly used solvent for this material.

Materials:

-

TIPS-pentacene powder

-

Anhydrous toluene

-

Glass vial with a magnetic stir bar

-

Hot plate with magnetic stirring capability

-

0.45 µm PTFE filter

Procedure:

-

Weigh the desired amount of TIPS-pentacene and transfer it to the glass vial. For a 10 mg/mL stock solution, use 10 mg of TIPS-pentacene for every 1 mL of toluene.[2]

-

Add the appropriate volume of anhydrous toluene to the vial.

-

Place the vial on the hot plate and heat to 60°C while stirring at 1000 rpm for 1 hour to ensure complete dissolution.[2]

-

Allow the solution to cool to room temperature.

-

Filter the solution through a 0.45 µm PTFE filter into a clean vial to remove any particulate matter.[2]

-

The solution is now ready for use in applications such as spin-coating or drop-casting. For some applications, further dilution may be necessary. For example, a 2 mg/mL solution can be prepared by diluting the stock solution with anhydrous toluene.[2]

Safety Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toluene is flammable and toxic; handle with care.

Characterization of TIPS-Pentacene Solutions

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a valuable tool for confirming the dissolution of TIPS-pentacene and studying its aggregation state in solution.

Procedure:

-

Prepare a dilute solution of TIPS-pentacene in the solvent of interest.

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of approximately 400-800 nm.

-

The characteristic absorption spectrum of TIPS-pentacene in solution exhibits distinct vibronic peaks.[9] Changes in the shape and position of these peaks, such as a blue or red shift, can indicate the formation of H- or J-aggregates, respectively.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly diffusion-ordered spectroscopy (DOSY), can be employed to probe the aggregation of TIPS-pentacene in solution.

Procedure:

-

Prepare a series of TIPS-pentacene solutions of varying concentrations in a deuterated solvent (e.g., chloroform-d).

-

Acquire ¹H NMR and DOSY spectra for each concentration.

-

Changes in chemical shifts and diffusion coefficients with increasing concentration can provide evidence of molecular aggregation. A decrease in the diffusion coefficient is indicative of the formation of larger species in solution.[6][10]

Visualizations

Logical Relationships in Solution Behavior

The following diagram illustrates the key factors influencing the solution behavior of TIPS-pentacene and their impact on the final thin film properties.

Caption: Factors influencing TIPS-pentacene solution behavior.

Experimental Workflow for Solution Preparation and Characterization

This diagram outlines the typical experimental workflow from solution preparation to the analysis of solution properties.

Caption: Workflow for TIPS-pentacene solution preparation.

Signaling Pathway for Solvent-Mediated Crystallization

This diagram illustrates the pathway from solution parameters to the final crystalline thin film, highlighting the mediating role of the solvent.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. ossila.com [ossila.com]

- 3. Optimization of 6,13Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) Organic Field Effect Transistor: Annealing Temperature and Solvent Effects [scirp.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. sussex.figshare.com [sussex.figshare.com]

Electronic and optical properties of TIPS-pentacene

An In-depth Technical Guide on the Electronic and Optical Properties of 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)

Introduction

This compound, commonly known as TIPS-pentacene, is a solution-processable organic semiconductor that has garnered significant attention in the field of organic electronics. The introduction of bulky triisopropylsilyl (TIPS) functional groups at the 6 and 13 positions of the pentacene core enhances its solubility in common organic solvents and improves its ambient stability compared to unsubstituted pentacene.[1][2] These characteristics make TIPS-pentacene a highly attractive material for fabricating low-cost, large-area, and flexible electronic devices such as organic thin-film transistors (OTFTs) and organic solar cells.[1][3] This guide provides a comprehensive overview of the core electronic and optical properties of TIPS-pentacene, details the experimental protocols used for their characterization, and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Electronic Properties

The electronic properties of TIPS-pentacene, particularly its charge carrier mobility and frontier molecular orbital energy levels (HOMO and LUMO), are critical determinants of its performance in electronic devices. The cofacial π-π stacking of TIPS-pentacene molecules in the solid state facilitates efficient charge transport.[4]

Quantitative Data: Electronic Properties

| Property | Value | Method/Conditions | Reference |

| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV | Cyclic Voltammetry (CV) | [4][5] |

| -5.15 eV (from E_ox onset of 0.75 V) | Cyclic Voltammetry (CV) | [6] | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.53 eV | Cyclic Voltammetry (CV) | [4][5] |

| -3.45 eV (from E_red onset of -0.95 V) | Cyclic Voltammetry (CV) | [6] | |

| Electrochemical Band Gap | 1.70 eV | Cyclic Voltammetry (CV) | [6] |

| Hole Mobility (µ_h) | > 1 cm²/Vs | OTFT (solution-processed) | [1][4][7] |

| ~0.92 cm²/Vs | OTFT (top-contact, drop-cast) | [1] | |

| 0.1 - 0.6 cm²/Vs | OTFT (dip-coated from chlorobenzene) | [7] | |

| 0.05 - 0.2 cm²/Vs | OTFT (spin-cast from chlorobenzene) | [7] | |

| Electron Mobility (µ_e) | > 1 cm²/Vs | Ambipolar OFET (single crystal) | [8] |

Optical Properties

The optical properties of TIPS-pentacene are characterized by its strong absorption in the visible region of the electromagnetic spectrum, which is a key feature for its application in photodetectors and solar cells. The absorption spectrum is influenced by the aggregation state of the molecules, whether in solution or in a thin film.

Quantitative Data: Optical Properties

| Property | Value | Method/Conditions | Reference |

| Absorption Maxima (λ_abs) in Solution | 549, 592, 643 nm | UV-Vis Spectroscopy (in Toluene) | [5][9] |

| Absorption Maxima (λ_abs) in Thin Film | 445, 695 nm | UV-Vis Spectroscopy | [10] |

| Photoluminescence Maximum (λ_em) in Solution | 468 nm | Photoluminescence Spectroscopy | [6] |

| 664, 706 nm | Photoluminescence Spectroscopy | [6] | |

| Optical Band Gap (E_g) | 1.87 eV | UV-Vis (from absorption onset at 663 nm) | [9] |

Experimental Protocols

Accurate characterization of the electronic and optical properties of TIPS-pentacene relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

-

Solution Preparation : A solution of TIPS-pentacene is prepared in a suitable solvent, typically dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Electrolyte : A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is added to the solution to ensure conductivity.[6]

-

Electrochemical Cell : A three-electrode cell is used, consisting of a working electrode (e.g., platinum disk), a reference electrode (e.g., saturated calomel electrode (SCE) or Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

-

Measurement : The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

-

Calibration : The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.[4][5]

-

Data Analysis : The HOMO and LUMO energy levels are calculated from the onset potentials of the oxidation (E_ox) and reduction (E_red) peaks, respectively, using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and to determine the optical bandgap.

-

Sample Preparation : For solution-state measurements, TIPS-pentacene is dissolved in a suitable solvent like toluene to a known concentration (e.g., 1 x 10⁻⁵ M).[11] For thin-film measurements, a film of TIPS-pentacene is deposited onto a transparent substrate (e.g., quartz or glass) by methods such as spin-coating or drop-casting.[5]

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Measurement : The absorbance of the sample is measured over a specific wavelength range (e.g., 300-800 nm). A reference cuvette containing the pure solvent (for solution) or a bare substrate (for thin film) is used to obtain the baseline.

-

Data Analysis : The absorption spectrum reveals characteristic peaks corresponding to electronic transitions. The optical bandgap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the formula:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Organic Thin-Film Transistor (OTFT) Fabrication and Mobility Measurement

The charge carrier mobility is a measure of how quickly charge carriers move through the material under the influence of an electric field. It is typically determined from the characteristics of an OTFT.

-

Substrate Preparation : A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned thoroughly.

-

Surface Treatment : The SiO₂ surface is often treated with a self-assembled monolayer, such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the film morphology.[12][13]

-

Source/Drain Electrode Deposition : Source and drain electrodes (e.g., Gold) are patterned on the dielectric layer using photolithography or shadow masking.

-

Semiconductor Deposition : A solution of TIPS-pentacene in a solvent like toluene or chlorobenzene (e.g., 15 mg/ml) is deposited onto the substrate using techniques like spin-coating, dip-coating, or drop-casting.[7][12]

-

Annealing : The film is often annealed at a specific temperature (e.g., 120°C for 10 minutes) to improve crystallinity and molecular ordering.[12]

-

Characterization : The electrical characteristics of the OTFT (output and transfer curves) are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum).

-

Mobility Calculation : The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation:

-

I_DS = (µ * C_i * W / 2L) * (V_GS - V_T)²

-

where I_DS is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, V_GS is the gate-source voltage, and V_T is the threshold voltage.

-

Visualizations

Workflow for Characterization

Structure-Property Relationships

References

- 1. ossila.com [ossila.com]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. A dopant free linear acene derivative as a hole transport material for perovskite pigmented solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of 6,13Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) Organic Field Effect Transistor: Annealing Temperature and Solvent Effects [scirp.org]

- 13. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to TIPS-pentacene for organic electronics

An In-depth Technical Guide to TIPS-Pentacene for Organic Electronics

Introduction to TIPS-Pentacene

6,13-Bis(triisopropylsilylethynyl)pentacene, commonly known as TIPS-pentacene, is a p-type organic semiconductor that has garnered significant attention in the field of organic electronics. Its molecular structure, featuring a pentacene backbone functionalized with bulky triisopropylsilylethynyl (TIPS) side groups, imparts a unique combination of high charge carrier mobility, good solution processability, and excellent environmental stability. These properties make TIPS-pentacene a highly promising material for a range of applications, including organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photodetectors.

The introduction of the TIPS groups is a key innovation over its parent molecule, pentacene. While pentacene exhibits high charge mobility, it suffers from poor solubility and instability in air. The bulky TIPS groups enhance the solubility of the molecule in common organic solvents, enabling the use of low-cost, large-area solution-based deposition techniques such as spin coating, drop casting, and inkjet printing. Furthermore, the TIPS groups protect the pentacene core from oxidation, leading to improved air stability. The specific molecular packing adopted by TIPS-pentacene in the solid state, a two-dimensional π-stacking arrangement, is crucial for its excellent charge transport properties.

This technical guide provides a comprehensive overview of TIPS-pentacene for researchers, scientists, and professionals in organic electronics and materials science. It covers the material's fundamental properties, detailed experimental protocols for device fabrication, a summary of its electronic performance, and an exploration of the underlying charge transport mechanisms.

Molecular Structure and Packing of TIPS-Pentacene

The molecular structure of TIPS-pentacene and its characteristic packing in the solid state are fundamental to its electronic properties. The bulky triisopropylsilyl groups at the 6 and 13 positions of the pentacene core play a crucial role in dictating the intermolecular arrangement, which in turn governs the efficiency of charge transport.

Caption: Molecular structure of this compound (TIPS-pentacene).

In the solid state, TIPS-pentacene molecules arrange in a "brick-wall" or two-dimensional π-stacking motif. This packing is distinct from the herringbone arrangement of unsubstituted pentacene. The bulky TIPS groups prevent the face-to-edge packing seen in the herringbone structure and instead promote a co-facial π-π stacking that is highly favorable for charge transport. This arrangement allows for significant overlap of the π-orbitals between adjacent molecules, creating efficient pathways for charge carriers to move through the material.

Caption: 2D brick-wall packing motif of TIPS-pentacene molecules.

Quantitative Performance Data

The performance of TIPS-pentacene in organic field-effect transistors is highly dependent on the fabrication conditions, including the choice of solvent, deposition method, and annealing temperature. The following table summarizes key performance metrics reported in the literature for TIPS-pentacene-based OFETs fabricated under various conditions.

| Deposition Method | Solvent | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |

| Drop Casting | Toluene | ~0.92 | - | - | [1] |

| Spin Coating | Toluene | 0.08 | 10² | 5.0 | [2] |

| Spin Coating | Chlorobenzene | 7.1 x 10⁻³ | - | - | [3] |

| Spin Coating | Toluene | 4.5 x 10⁻³ | - | - | [3] |

| Spin Coating | Tetrahydrofuran | 1.43 x 10⁻³ | - | - | [3] |

| Solution Processed | - | > 1 | > 10⁷ | - | [4] |

| Solution Processed | - | 0.6 | - | - | [5] |

Experimental Protocols

The solution-based fabrication of high-performance TIPS-pentacene devices requires careful control over several experimental parameters. Below are detailed methodologies for common fabrication steps.

Solution Preparation

-

Environment: All solution preparation should ideally be conducted in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture, which can degrade the semiconductor material and affect device performance.[1]

-

Solvent Selection: TIPS-pentacene is soluble in various common organic solvents, including toluene, chlorobenzene (CB), and tetrahydrofuran (THF).[3] The choice of solvent can significantly impact the morphology of the resulting thin film and, consequently, the device performance.

-

Concentration and Dissolution: A typical solution is prepared by dissolving TIPS-pentacene in the chosen solvent at a concentration ranging from 0.2% to 3% by weight.[4] To ensure complete dissolution, the solution is often stirred for an extended period (e.g., 24 hours) at a slightly elevated temperature (e.g., 40-60°C).[2][3]

Thin Film Deposition

Several solution-based techniques can be used to deposit the TIPS-pentacene active layer.

Spin Coating:

-

A specific volume (e.g., 30-70 µl) of the TIPS-pentacene solution is dispensed onto the substrate.[2][3]

-

The substrate is then spun at a specific speed (e.g., 1500-2500 rpm) for a set duration (e.g., 10-120 seconds).[2][3] This process results in a relatively uniform thin film.

Drop Casting:

-

A controlled volume (e.g., 50 µl) of the TIPS-pentacene solution is carefully pipetted onto the substrate.[1]

-

The substrate is often placed on a hot plate at a moderate temperature (e.g., 50°C) within a solvent-saturated environment (e.g., a covered petri dish) to promote slow crystallization.[1] This slow drying process can lead to the formation of large, well-ordered crystalline domains, which are beneficial for high charge mobility.[1]

Device Fabrication Workflow

A common device architecture for a TIPS-pentacene OFET is the bottom-gate, top-contact (BGTC) configuration. The following diagram illustrates a typical fabrication workflow.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of TIPS-Pentacene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key experimental protocols related to 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene), a prominent organic semiconductor.

Molecular Structure

TIPS-pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. The key structural feature of TIPS-pentacene is the substitution of triisopropylsilylethynyl (TIPS) groups at the 6 and 13 positions of the pentacene core.[1] This substitution has profound effects on the molecule's properties. The bulky triisopropylsilyl groups enhance the solubility of the otherwise poorly soluble pentacene core in common organic solvents, making it suitable for solution-based processing techniques.[1] The ethynyl linkers extend the π-conjugation of the pentacene system.

The fundamental chemical and physical properties of TIPS-pentacene are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄₄H₅₄Si₂ |

| Molecular Weight | 639.07 g/mol |

| Appearance | Dark blue solid |

| Melting Point | ~263 °C |

| Decomposition Temperature | ~412 °C |

A summary of the key physical and chemical properties of TIPS-pentacene.

The molecular structure of TIPS-pentacene is depicted in the following diagram.

Caption: Molecular structure of this compound (TIPS-pentacene).

Conformation

Solid-State Conformation and Crystal Packing

In the solid state, TIPS-pentacene adopts a highly ordered crystalline structure. X-ray diffraction studies have revealed that it crystallizes in a triclinic system.[2] The bulky TIPS groups play a crucial role in dictating the crystal packing arrangement. Unlike unsubstituted pentacene, which exhibits a herringbone packing motif, the steric hindrance from the TIPS groups prevents this arrangement. Instead, they facilitate a two-dimensional "brickwork" π-stacking pattern. This arrangement is highly favorable for charge transport, as it provides significant orbital overlap between adjacent pentacene cores. The inter-planar spacing in the powdered sample is approximately 3.43 Å.[2]

The crystallographic parameters for TIPS-pentacene are provided in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.565 Å |

| b | 7.75 Å |

| c | 16.865 Å |

| α | 89.15° |

| β | 78.42° |

| γ | 86.66° |

Crystallographic data for TIPS-pentacene.[2]

Solution-State Conformation

In solution, the conformation of TIPS-pentacene is more dynamic. While the pentacene core remains largely planar, the triisopropylsilyl groups have rotational freedom. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), in various solvents indicate that the molecule retains its fundamental electronic structure. However, the overall shape and intermolecular interactions can be influenced by the solvent environment. Molecular dynamics simulations suggest that in solution, the TIPS-pentacene molecules can exhibit random orientations.

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of TIPS-pentacene is typically achieved through the reaction of 6,13-pentacenequinone with triisopropylsilylethynyl lithium.

Caption: Synthetic pathway for TIPS-pentacene.

Detailed Protocol:

-

Preparation of Triisopropylsilylethynyl Lithium: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve triisopropylsilylacetylene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

Reaction with 6,13-Pentacenequinone: In a separate flame-dried flask, suspend 6,13-pentacenequinone in anhydrous THF. Cool this suspension to -78 °C. Slowly add the pre-formed triisopropylsilylethynyl lithium solution to the pentacenequinone suspension via a cannula.

-

Workup and Intermediate Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate.

-

Reduction and Aromatization: Dissolve the crude diol intermediate in a suitable solvent like DMF. Add a reducing agent, typically tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl). Heat the reaction mixture (e.g., to 60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, cool the mixture and pour it into water. Collect the resulting precipitate by filtration. The crude TIPS-pentacene can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/dichloromethane) to afford the final product as a dark blue solid.

3.2. Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and packing of solid TIPS-pentacene.

-

Instrumentation: A single-crystal or powder X-ray diffractometer.

-

Procedure (Single Crystal):

-

Grow single crystals of TIPS-pentacene, for example, by slow evaporation of a solution in a suitable solvent mixture (e.g., m-xylene and carbon tetrachloride).[2]

-

Mount a suitable single crystal on the goniometer head of the diffractometer.

-

Collect diffraction data, typically using Cu Kα (λ = 1.5406 Å) or Mo Kα radiation.[3]

-

Process the collected data to solve and refine the crystal structure using appropriate software.

-

-

Procedure (Powder):

-

Finely grind the crystalline TIPS-pentacene into a powder.

-

Mount the powder on a sample holder.

-

Record the powder diffraction pattern over a desired 2θ range (e.g., 10-45°).[3]

-

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To investigate the electronic absorption properties of TIPS-pentacene in solution and as a thin film.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure (Solution):

-

Prepare solutions of TIPS-pentacene in a suitable UV-grade solvent (e.g., toluene, chloroform) at known concentrations (e.g., 0.2-1.0 mg/mL).[2]

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm). The spectrum typically shows characteristic absorption bands corresponding to the π-π* transitions of the pentacene core.[4]

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and investigate the solution-state conformation.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Procedure:

-

Dissolve a sample of TIPS-pentacene in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the pentacene core and the protons of the triisopropylsilyl groups.

-

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the molecule, the number of signals will be less than the total number of carbon atoms.

-

3.2.4. Cyclic Voltammetry (CV)

-

Objective: To determine the electrochemical properties, including the HOMO and LUMO energy levels.

-

Instrumentation: A potentiostat with a three-electrode cell.

-

Procedure:

-

Set up a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Prepare a solution of TIPS-pentacene in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - Bu₄NPF₆).[2]

-

De-aerate the solution by bubbling an inert gas (e.g., argon) through it.

-

Scan the potential between the working and reference electrodes and record the resulting current to obtain the cyclic voltammogram. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.

-

The table below summarizes key electronic properties of TIPS-pentacene.

| Property | Value |

| Optical Band Gap | ~1.8 - 1.87 eV |

| HOMO Level | ~ -5.2 to -5.3 eV |

| LUMO Level | ~ -3.4 to -3.5 eV |

| UV-Vis Absorption Maxima (in Toluene) | 549, 592, 643 nm |

Electronic properties of TIPS-pentacene.[2][4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Basic Characterization of TIPS-Pentacene

This guide provides a comprehensive overview of the fundamental techniques used to characterize 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene), a widely studied organic semiconductor. The following sections detail the experimental protocols and data interpretation for structural, optical, thermal, electrochemical, and electrical analyses.

Structural Characterization

The performance of TIPS-pentacene-based devices is intrinsically linked to the molecular packing and film morphology. X-ray diffraction and atomic force microscopy are essential tools for probing these characteristics.

X-Ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and orientation of TIPS-pentacene molecules in thin films and single crystals. The material typically exhibits a triclinic crystal structure.[1] Highly oriented crystals are often sought after to enhance charge transport.[1]

Experimental Protocol:

-

Sample Preparation: Prepare thin films of TIPS-pentacene on a suitable substrate (e.g., Si/SiO₂) using methods like drop-casting, spin-coating, or solution shearing.[2][3] For powder diffraction, use the as-received material.[1]

-

Instrument Setup: Utilize a diffractometer operating in specular θ/2θ mode.[1] Grazing incidence XRD (GIXD) can be used for detailed analysis of thin film polymorphs.[4]

-

Data Acquisition: Scan a suitable range of 2θ angles to capture the characteristic diffraction peaks. For TIPS-pentacene, prominent peaks corresponding to the (00l) planes are typically observed, indicating a preferential orientation with the c-axis perpendicular to the substrate.[3][5][6]

-

Data Analysis: Identify the peak positions (2θ) and calculate the corresponding d-spacing using Bragg's Law. The crystallite size can be estimated from the full-width at half-maximum (FWHM) of the diffraction peaks using the Scherrer equation.[2]

Quantitative Data Summary: XRD

| Peak Plane | Typical 2θ (°) | Corresponding d-spacing (Å) | Significance |

| (001) | 5.33 | ~16.6 | Indicates molecular layering parallel to the substrate.[3][7] |

| (002) | 10.25 | ~8.6 | Second-order reflection of the (001) plane.[3][6] |

| π-π stacking | ~24.17 | ~3.70 | In-plane XRD reveals the distance between stacked pentacene cores.[5] |

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to visualize the surface morphology and topography of TIPS-pentacene films. It provides insights into crystal size, shape, and connectivity, which are crucial for understanding charge transport pathways.

Experimental Protocol:

-

Sample Preparation: Deposit TIPS-pentacene films onto a substrate using techniques such as spin-coating from various solvents (e.g., toluene, chlorobenzene, anisole) or solution shearing.[4][8][9] The choice of solvent and deposition method significantly influences the resulting film morphology.[8][9]

-

Imaging Mode: Operate the AFM in a suitable mode, such as contact or tapping mode, to scan the film surface.

-

Image Acquisition: Acquire topographic images over various scan sizes (e.g., 1 µm x 1 µm to 15 µm x 15 µm) to assess both fine-grained structure and larger crystalline domains.[8][9]

-

Image Analysis: Analyze the images to determine key morphological features, including grain size, surface roughness, and the presence of voids or cracks.[3][10] The thickness of crystalline structures can also be measured.[10]

Optical and Electrochemical Characterization

The optical and electronic properties of TIPS-pentacene are fundamental to its function in optoelectronic devices. UV-Vis spectroscopy and cyclic voltammetry are key techniques for determining its energy levels.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic absorption properties of TIPS-pentacene, providing information about its molecular energy levels and aggregation effects in solution and solid state.[1]

Experimental Protocol:

-

Solution Preparation: Dissolve TIPS-pentacene in a suitable organic solvent (e.g., toluene, chloroform, CH₂Cl₂) to a known concentration (e.g., 0.2 mg/ml to 1.0 mg/ml).[1]

-

Thin Film Preparation: Alternatively, deposit a thin film of TIPS-pentacene onto a transparent substrate (e.g., quartz or glass).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 300-800 nm using a UV-Vis spectrometer.[1]

-

Data Analysis: Identify the wavelengths of maximum absorption (λₘₐₓ). The absorption spectrum of TIPS-pentacene typically shows characteristic peaks in the range of 400-700 nm.[1] From the onset of absorption in the solid-state spectrum, the optical bandgap can be estimated.[6]

Quantitative Data Summary: UV-Vis Spectroscopy

| Medium | Absorption Peaks (nm) | Optical Bandgap (eV) | Notes |

| Solution | ~643, with other peaks between 400-600 | N/A | The peak at 643 nm is attributed to the π-π* transition.[1] |

| Thin Film | Red-shifted shoulder ~700 nm | ~1.70 - 1.87 | The red-shift in the solid state is due to π-π stacking.[1][6][11] |

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of TIPS-pentacene, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Experimental Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in a suitable solvent like dichloromethane (CH₂Cl₂).[1]

-

Working Electrode: Use a platinum disk or plate as the working electrode.[1]

-

Reference and Counter Electrodes: Employ a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode and a platinum wire or plate as the counter electrode.[1]

-

Data Acquisition: Dissolve a small amount of TIPS-pentacene in the electrolyte solution. Cycle the potential of the working electrode and record the resulting current.

-

Data Analysis: Determine the onset potentials for the oxidation (Eₒₓ) and reduction (Eᵣₑ𝒹) waves from the voltammogram. Calculate the HOMO and LUMO levels relative to the reference electrode, which can then be converted to absolute energies.

Quantitative Data Summary: Electrochemistry

| Parameter | Onset Potential (vs. SCE) (V) | Calculated Energy Level (eV) |

| Oxidation (Eₒₓ) | 0.75 | HOMO: ~-5.15 |

| Reduction (Eᵣₑ𝒹) | -0.95 | LUMO: ~-3.45 |

| Electrochemical Bandgap | 1.70 | 1.70 |

Note: The calculated energy levels are estimated based on the provided onset potentials.[1]

Thermal Analysis

Thermal stability is a critical parameter for the processing and long-term operation of organic electronic devices. Thermogravimetric analysis and differential scanning calorimetry are used to assess the thermal properties of TIPS-pentacene.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, revealing its thermal stability and decomposition temperature.

Experimental Protocol:

-

Sample Preparation: Place a small, known mass of TIPS-pentacene powder into a TGA sample pan.

-

Instrument Setup: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. TIPS-pentacene is generally stable up to around 350-400 °C.[1][12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

Experimental Protocol:

-

Sample Preparation: Seal a small, known mass of TIPS-pentacene powder in a DSC sample pan.

-

Instrument Setup: Heat and cool the sample under a controlled atmosphere (e.g., nitrogen) at a specified rate (e.g., 10 °C/min).[1]

-

Data Acquisition: Record the differential heat flow between the sample and a reference pan.

-

Data Analysis: Identify the temperatures of endothermic and exothermic events. The melting point appears as an endothermic peak, and a glass transition appears as a step-change in the baseline.[1][12]

Quantitative Data Summary: Thermal Analysis

| Technique | Parameter | Typical Value (°C) |

| TGA | Decomposition Temperature (Tₑ) | ~412 |

| DSC | Melting Temperature (Tₘ) | ~263 |

| DSC | Glass Transition Temperature (T₉) | ~165.5 |

Electrical Characterization

The primary application of TIPS-pentacene is in organic field-effect transistors (OFETs). Fabricating and testing these devices allows for the determination of key performance metrics, most notably the charge carrier mobility.

Organic Field-Effect Transistor (OFET) Fabrication and Mobility Measurement

Experimental Protocol: OFET Fabrication (Bottom-Gate, Top-Contact)

-

Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown SiO₂ layer (acting as the gate and gate dielectric, respectively).

-

Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the film growth and device performance.

-

Semiconductor Deposition: Deposit a thin film of TIPS-pentacene onto the dielectric surface using a solution-based method like spin-coating or drop-casting.[13][14]

-

Spin-Coating: Dissolve TIPS-pentacene in a solvent (e.g., toluene) to a specific concentration (e.g., 0.2% w/v). Dispense the solution onto the substrate and spin at a set speed (e.g., 1500 rpm) for a specific duration (e.g., 10 seconds).[14]

-

Drop-Casting: Pipette a defined volume of TIPS-pentacene solution (e.g., 50 µl of a 2 mg/ml solution) onto the substrate and allow the solvent to evaporate slowly, often at an elevated temperature (e.g., 50 °C).[13]

-

-

Source/Drain Electrode Deposition: Thermally evaporate source and drain electrodes (e.g., gold) through a shadow mask onto the semiconductor layer to define the channel length and width.

Experimental Protocol: Electrical Measurement

-

Probe Station: Place the fabricated OFET device in a probe station.

-

Parameter Analyzer: Connect the gate, source, and drain electrodes to a semiconductor parameter analyzer.

-

Transfer Characteristics: Measure the drain current (Iₑₛ) as a function of the gate voltage (V₉) at a constant, high drain-source voltage (Vₑₛ) (saturation regime).

-

Output Characteristics: Measure Iₑₛ as a function of Vₑₛ at various constant gate voltages.

-

Mobility Calculation: The charge carrier mobility (µ) in the saturation regime can be calculated from the transfer curve using the following equation: Iₑₛ = (µ * Cᵢ * W) / (2 * L) * (V₉ - Vₜ)² where Cᵢ is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vₜ is the threshold voltage. The mobility is extracted from the slope of a plot of (Iₑₛ)¹ᐟ² versus V₉.

Quantitative Data Summary: Electrical Properties

| Parameter | Typical Value Range (cm²/Vs) | Deposition Method |

| Hole Mobility (µ) | 0.01 - 1.0+ | Solution-based methods (spin-coating, drop-casting, solution shearing)[4][13][15] |

Mobility is highly dependent on processing conditions, substrate treatment, and device architecture.

Diagrams and Workflows

Caption: General experimental workflow for the characterization of TIPS-pentacene.

Caption: Workflow for bottom-gate, top-contact OFET fabrication and testing.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Selective solution shearing deposition of high performance TIPS-pentacene polymorphs through chemical patterning | Journal of Materials Research | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photogenerated carrier dynamics of TIPS-pentacene films as studied by photocurrent and electrically detected magnetic resonance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05125J [pubs.rsc.org]

- 12. chalcogen.ro [chalcogen.ro]

- 13. ossila.com [ossila.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fabrication of TIPS-Pentacene Based Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,13-Bis(triisopropylsilylethynyl)pentacene, commonly known as TIPS-pentacene, is a high-performance organic semiconductor widely utilized in the fabrication of Organic Field-Effect Transistors (OFETs).[1] Its excellent solubility in common organic solvents and good ambient stability make it amenable to various solution-based processing techniques, enabling the low-cost and large-area fabrication of organic electronic devices.[1][2] The tri-isopropylsilylethynyl (TIPS) functional groups enhance the molecule's solubility and stability while facilitating favorable π-π stacking for efficient charge transport.[1][3] This document provides detailed protocols for the fabrication of TIPS-pentacene-based OFETs using common solution-deposition methods, along with expected performance metrics.

Key Performance Characteristics

TIPS-pentacene is a p-type organic semiconductor known for its high hole mobility.[1] OFETs fabricated with TIPS-pentacene can achieve mobilities exceeding 1 cm²/Vs, with some reports demonstrating values as high as 3.8 cm²/Vs.[1][4] The performance of these devices is highly dependent on the deposition method, solvent, substrate treatment, and crystalline quality of the TIPS-pentacene thin film.[3][5]

Experimental Protocols

Protocol 1: Fabrication of Top-Contact, Bottom-Gate (TCBG) OFETs by Drop-Casting

This protocol details the fabrication of OFETs where the source and drain electrodes are deposited on top of the semiconductor layer.

Materials and Equipment:

-

TIPS-pentacene powder

-

Toluene (or other suitable organic solvent like chlorobenzene)

-

Heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate electrode and dielectric, respectively)

-

Phenyltrichlorosilane (PTS) for surface treatment (optional, but recommended)

-

Pipettes

-

Hot plate

-

Petri dish

-

Cleanroom swabs

-

Thermal evaporator for metal deposition (e.g., gold)

-

Shadow mask for source and drain electrode patterning

-

Semiconductor parameter analyzer for electrical characterization

Procedure:

-

Substrate Preparation:

-

Clean the Si/SiO₂ substrates by sonicating them in acetone and isopropyl alcohol, followed by drying with a nitrogen gun.

-

For improved film morphology, treat the SiO₂ surface with a self-assembled monolayer (SAM) of phenyltrichlorosilane (PTS). This can be done by vapor deposition or solution-phase treatment. A well-treated surface is hydrophobic.

-

-

TIPS-Pentacene Solution Preparation:

-

Drop-Casting and Crystallization:

-

Place the prepared substrates inside a petri dish on a hot plate set to 50°C.[1]

-

Using a pipette, dispense a specific volume (e.g., 50 µl) of the TIPS-pentacene solution onto each substrate.[1]

-